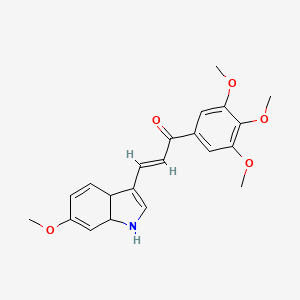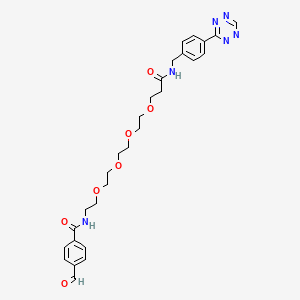
Tetrazine-Ph-PEG4-Ph-aldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-Ph-PEG4-Ph-aldehyde is a polyethylene glycol (PEG)-based linker specifically designed for the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is notable for its role in click chemistry, particularly in inverse electron demand Diels-Alder reactions (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-PEG4-Ph-aldehyde involves the incorporation of a tetrazine group into a PEG linker. The process typically includes:
Step 1: Formation of the PEG linker by reacting PEG with a suitable activating agent.
Step 2: Introduction of the tetrazine group through a coupling reaction with a tetrazine-containing reagent.
Step 3: Final modification to introduce the aldehyde group, often through oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
- Use of automated synthesizers.
- Stringent purification techniques such as chromatography.
- Quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Tetrazine-Ph-PEG4-Ph-aldehyde undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with TCO-containing molecules to form stable adducts.
Oxidation Reactions: Conversion of alcohol groups to aldehydes.
Substitution Reactions: Replacement of functional groups with tetrazine or PEG moieties.
Common Reagents and Conditions:
iEDDA Reactions: Typically performed in aqueous or organic solvents at room temperature.
Oxidation Reactions: Use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Substitution Reactions: Use of nucleophilic reagents under mild conditions.
Major Products:
iEDDA Reactions: Formation of stable adducts with TCO-containing molecules.
Oxidation Reactions: Formation of aldehyde-functionalized PEG linkers.
Substitution Reactions: Formation of tetrazine-functionalized PEG linkers
Scientific Research Applications
Tetrazine-Ph-PEG4-Ph-aldehyde has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, facilitating the targeted degradation of proteins.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in targeted drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and nanotechnology .
Mechanism of Action
Tetrazine-Ph-PEG4-Ph-aldehyde exerts its effects through the following mechanisms:
Click Chemistry: The tetrazine group undergoes iEDDA reactions with TCO-containing molecules, forming stable covalent bonds.
PROTAC Synthesis: Acts as a linker in PROTACs, connecting ligands for E3 ubiquitin ligases and target proteins, leading to the targeted degradation of the proteins via the ubiquitin-proteasome system
Comparison with Similar Compounds
Tetrazine-PEG4-Ph-aldehyde: Similar structure but lacks the specific modifications present in Tetrazine-Ph-PEG4-Ph-aldehyde.
Tetrazine-PEG4-amine: Contains an amine group instead of an aldehyde group.
Tetrazine-PEG4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness: this compound is unique due to its specific combination of a tetrazine group, a PEG linker, and an aldehyde group, making it highly versatile for various applications in click chemistry and PROTAC synthesis .
Properties
Molecular Formula |
C28H34N6O7 |
|---|---|
Molecular Weight |
566.6 g/mol |
IUPAC Name |
4-formyl-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C28H34N6O7/c35-20-23-3-7-25(8-4-23)28(37)29-10-12-39-14-16-41-18-17-40-15-13-38-11-9-26(36)30-19-22-1-5-24(6-2-22)27-33-31-21-32-34-27/h1-8,20-21H,9-19H2,(H,29,37)(H,30,36) |
InChI Key |
IKXZBUXDVIXJND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C=O)C3=NN=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


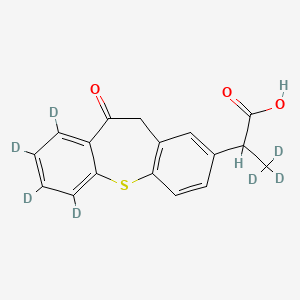
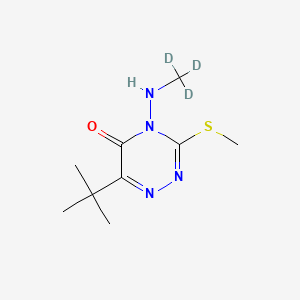

![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)

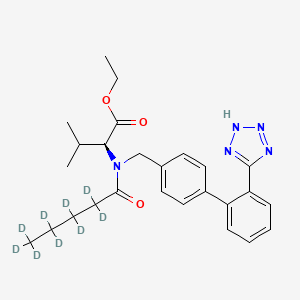
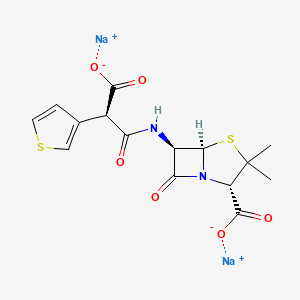
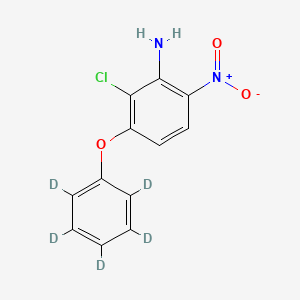
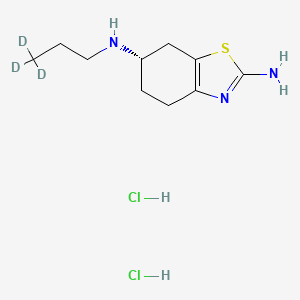

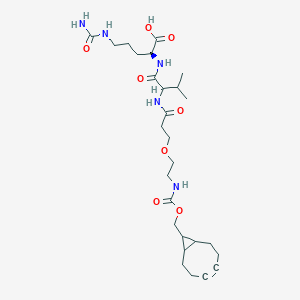
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)
